Cas no 210345-03-2 (Ac-LEHD-AFC)

Ac-LEHD-AFC is a fluorogenic substrate designed for the detection of caspase-9 activity in apoptosis research. The compound consists of the tetrapeptide sequence LEHD, recognized and cleaved by caspase-9, conjugated to the fluorophore AFC (7-amino-4-trifluoromethylcoumarin). Upon enzymatic cleavage, free AFC emits fluorescence at 505 nm when excited at 400 nm, enabling quantitative measurement of caspase-9 activity. This substrate is highly selective, providing reliable sensitivity for in vitro assays. Its stability and water solubility make it suitable for high-throughput screening and kinetic studies. Ac-LEHD-AFC is widely used in biochemical and cell-based research to investigate apoptotic pathways and evaluate caspase inhibitors.
Ac-LEHD-AFC structure
Ac-LEHD-AFC structure
Product name:Ac-LEHD-AFC
CAS No:210345-03-2
MF:C33H38F3N7O11
MW:765.690338611603
MDL:MFCD01862610
CID:253337
PubChem ID:25108576

Ac-LEHD-AFC Chemical and Physical Properties

Names and Identifiers

    • L-a-Asparagine, N-acetyl-L-leucyl-L-a-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-(9CI)
    • 4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • AC-LEHD-AFC
    • Ac-Leu-Glu-His-Asp-AFC
    • Acetyl-Leu-Glu-His-Asp-AFC
    • Ac-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin
    • AFC154
    • N-Acetyl-Leu-Glu-His-Asp-(7-aMino-4-trifluoroMethylcouMarin)
    • PASE-9 SUBSTRATE,FLUOROGENIC
    • 210345-03-2
    • LEHD
    • SCHEMBL4468806
    • N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin, >=95% (HPLC), powder
    • N-Acetyl-Leu-Glu-His-Asp-7-amino-4-(trifluoromethyl)coumarin
    • Ac-LEHD-AFC? (trifluoroacetate salt)
    • MFCD01862610
    • AKOS024456676
    • HY-P1093
    • (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • CS-0027699
    • Ac-LEHD-AFC
    • MDL: MFCD01862610
    • Inchi: InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
    • InChI Key: HULKIXRFKRCRHD-ZJZGAYNASA-N
    • SMILES: CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NC1=CC2=C(C(C(F)(F)F)=CC(O2)=O)C=C1)=O)CC(O)=O)=O)CC3=CN=CN3)=O)CCC(O)=O)=O)C

Computed Properties

  • Exact Mass: 765.25800
  • Monoisotopic Mass: 765.25813954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 24
  • Complexity: 1480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 275Ų

Experimental Properties

  • Solubility: DMSO/DMF: 20 mM
  • PSA: 278.99000
  • LogP: 2.69740

Ac-LEHD-AFC Security Information

  • WGK Germany:3

Ac-LEHD-AFC Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB351513-5 mg
N-Acetyl-Leu-Glu-His-Asp-7-amino-4-(trifluoromethyl)coumarin; .
210345-03-2
5 mg
€362.00 2023-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-311277-5mg
Ac-LEHD-AFC,
210345-03-2 ≥96%
5mg
¥2444.00 2023-09-05
Ambeed
A485670-10mg
Ac-lehd-afc
210345-03-2
10mg
$210.0 2024-04-21
MedChemExpress
HY-P1093-10mg
Ac-LEHD-AFC
210345-03-2 98.22%
10mg
¥2100 2024-05-24
MedChemExpress
HY-P1093-1mg
Ac-LEHD-AFC
210345-03-2 98.22%
1mg
¥500 2024-05-24
MedChemExpress
HY-P1093-5mg
Ac-LEHD-AFC
210345-03-2 98.22%
5mg
¥1300 2024-05-24
Ambeed
A485670-5mg
Ac-lehd-afc
210345-03-2
5mg
$130.0 2024-04-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6178-1mg
Ac-LEHD-AFC
210345-03-2 98%
1mg
¥604.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6178-5mg
Ac-LEHD-AFC
210345-03-2 98%
5mg
¥1692.00 2023-09-10
SHENG KE LU SI SHENG WU JI SHU
sc-311277A-10mg
Ac-LEHD-AFC,
210345-03-2 ≥96%
10mg
¥4889.00 2023-09-05

Additional information on Ac-LEHD-AFC

Ac-LEHD-AFC (CAS No. 210345-03-2): A Comprehensive Overview in Modern Chemical and Biomedical Research

The compound Ac-LEHD-AFC (CAS No. 210345-03-2) represents a significant advancement in the field of chemical and biomedical research, particularly in the domain of proteolytic enzyme inhibition and molecular tagging. This synthetic peptide derivative has garnered considerable attention due to its unique structural and functional properties, which make it an invaluable tool in both academic research and industrial applications.

Ac-LEHD-AFC is chemically characterized by its acetylated N-terminal, a sequence of four leucine residues (LEHD), and a fluorophore moiety (AFC) at the C-terminal. The acetylation at the N-terminus enhances the stability and bioavailability of the peptide, while the LEHD sequence is specifically designed to interact with cathepsins, a family of lysosomal cysteine proteases. The incorporation of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore provides a means for real-time visualization and quantification of enzymatic activity, making it particularly useful in high-throughput screening assays.

In recent years, Ac-LEHD-AFC has been extensively utilized in studies focusing on the regulation of cathepsin-mediated processes. Cathepsins are involved in various physiological and pathological conditions, including apoptosis, inflammation, and tumor progression. The specificity of Ac-LEHD-AFC towards certain cathepsins has made it a critical reagent in drug discovery efforts aimed at developing inhibitors for therapeutic applications. For instance, research has demonstrated its efficacy in modulating cathepsin B activity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The use of Ac-LEHD-AFC extends beyond academic research into industrial applications, particularly in biotechnology and pharmaceutical development. Its ability to serve as a fluorescent probe allows researchers to monitor enzymatic reactions with high precision, facilitating the optimization of synthetic pathways and the development of novel bioactive molecules. Furthermore, its stability under various conditions makes it suitable for both laboratory-scale experiments and large-scale industrial processes.

One of the most compelling aspects of Ac-LEHD-AFC is its versatility in different experimental setups. For example, in cell-based assays, it can be used to assess cathepsin activity within living cells, providing insights into intracellular signaling pathways and enzyme localization. This capability is particularly valuable in understanding the mechanisms underlying diseases where cathepsins play a pivotal role. Additionally, its compatibility with various detection systems enhances its utility in multi-parameter analyses, allowing researchers to gather comprehensive data from single experiments.

The synthesis of Ac-LEHD-AFC (CAS No. 210345-03-2) involves a series of well-established chemical techniques that ensure high purity and yield. The acetylation step at the N-terminal is typically performed using acetic anhydride or acetyl chloride under controlled conditions to prevent side reactions. The subsequent coupling of leucine residues is achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over peptide length and sequence fidelity. Finally, the introduction of the AFC fluorophore is carried out using specific coupling reagents that maintain the integrity of the peptide backbone.

The latest advancements in using Ac-LEHD-AFC have been highlighted in several cutting-edge studies published in leading scientific journals. One notable study demonstrated its application in imaging cathepsin B activity in tumor microenvironments using fluorescence microscopy. The results showed that Ac-LEHD-AFC could effectively label active cathepsins within tumor cells, providing a non-invasive method for assessing enzyme activity during disease progression. This finding holds significant implications for developing targeted therapies that selectively inhibit cathepsin-mediated pathways.

In another groundbreaking research project, scientists have leveraged Ac-LEHD-AFC to develop novel protease inhibitors with potential therapeutic benefits. By modifying the LEHD sequence to enhance binding affinity for specific cathepsins, researchers have created compounds that exhibit superior inhibitory properties compared to existing drugs. These inhibitors are being tested in preclinical trials for their efficacy against various diseases characterized by aberrant proteolytic activity.

The impact of Ac-LEHD-AFC on proteomics research cannot be overstated either. Its ability to selectively label target enzymes has revolutionized protein profiling techniques, enabling researchers to identify and quantify proteins involved in complex biological pathways with unprecedented accuracy. This has opened new avenues for understanding disease mechanisms at the molecular level and has accelerated the discovery of novel biomarkers and therapeutic targets.

The future prospects for Ac-LEHD-AFC are exceptionally promising as advancements continue to emerge across multiple disciplines. Ongoing research aims to expand its applicability by exploring its interactions with other proteases beyond cathepsins B and L. Additionally, efforts are underway to develop next-generation derivatives that offer improved sensitivity and selectivity for diagnostic applications.

In conclusion, Ac-LEHD-AFC, identified by its CAS number as 210345-03-2, represents a cornerstone compound in modern chemical and biomedical research. Its unique structural features combined with its functional versatility make it an indispensable tool for investigating proteolytic processes across various disease models. As scientific understanding progresses, it is anticipated that this compound will continue to play a pivotal role in unraveling complex biological mechanisms and advancing therapeutic interventions.

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